3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-CHLORO-1-BENZENESULFONATE
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Overview
Description
3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-CHLORO-1-BENZENESULFONATE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-CHLORO-1-BENZENESULFONATE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hydrazone derivative, followed by sulfonation and chlorination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-CHLORO-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazines or amines.
Scientific Research Applications
3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-CHLORO-1-BENZENESULFONATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-CHLORO-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl hydrazones and chlorobenzenesulfonates. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets 3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-CHLORO-1-BENZENESULFONATE apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
[3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S2/c1-15-5-9-19(10-6-15)29(24,25)23-22-14-16-3-2-4-18(13-16)28-30(26,27)20-11-7-17(21)8-12-20/h2-14,23H,1H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPQFUSUZZAEOV-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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